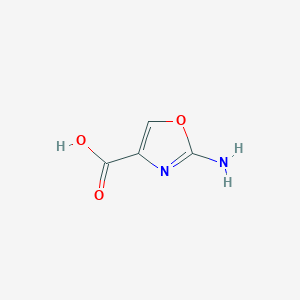

2-Amino-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1,3-oxazole-4-carboxylic acid is a chemical compound that is part of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of both amino and carboxylic acid functional groups within the same molecule makes it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of oxazole derivatives, such as 2,4-disubstituted oxazoles, can be achieved from alpha-amino acids. A practical approach has been reported where a new sequence for the synthesis of these oxazoles is described. The method involves the use of triphenylphosphine/hexachloroethane for cyclodehydration of intermediate alpha-acylamino aldehydes. This reagent system has also been investigated for the conversion of alpha-acylamino ketones to oxazoles, which could potentially be applied to the synthesis of this compound derivatives .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into the structural characterization of related compounds. For instance, the structural details of various transition metal complexes incorporating residues of heterocyclic carboxylic acids have been revealed by single crystal X-ray diffraction . Similarly, molecular adducts of heterocyclic carboxylic acids have been characterized using X-ray powder diffraction and single-crystal X-ray diffraction methods . These techniques are essential for understanding the molecular structure and could be applied to this compound.

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives is influenced by the functional groups attached to the oxazole ring. For example, the 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, has been used for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. The chemistry of such compounds can be complex due to the possibility of undergoing rearrangements like the Dimroth rearrangement. A protocol using ruthenium-catalyzed cycloaddition has been developed to give a protected version of this triazole amino acid, which could be analogous to reactions involving this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The amino group can participate in hydrogen bonding and act as a base, while the carboxylic acid group can engage in hydrogen bonding and act as an acid. These properties are crucial for the solubility, stability, and reactivity of the compound. Although the provided papers do not directly discuss the properties of this compound, the methodologies and characterizations of related compounds can provide a foundation for predicting and analyzing its properties.

Scientific Research Applications

Triazole-based Scaffolds and Peptidomimetics

5-Amino-1,2,3-triazole-4-carboxylic acid, related to 2-amino-1,3-oxazole-4-carboxylic acid, is utilized for the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. To bypass the Dimroth rearrangement issues, a protocol involving ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides was developed, leading to the formation of protected triazole amino acids. These amino acids have been used to prepare triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Azolopyrimidines and Pyrimidobenzimidazoles Synthesis

The reaction of 3-amino-1,2,4-triazole with N-arylmaleimides leads to the formation of azolopyrimidines and pyrimidobenzimidazoles, structures that are pivotal in various biological and chemical processes. This demonstrates the potential of amino oxazole derivatives in synthesizing complex heterocyclic compounds (Rudenko et al., 2011).

Synthesis of Functional Derivatives and Highly Basic Amines

Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids are synthesized from the methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These derivatives are utilized for further transformations, notably for introducing residues of highly basic aliphatic amines, highlighting the compound's versatility in synthesizing structurally diverse molecules (Prokopenko et al., 2010).

Mechanism of Action

Target of Action

Oxazole derivatives, in general, have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Oxazole derivatives are known to interact with their targets through non-covalent interactions . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions .

properties

IUPAC Name |

2-amino-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHGBUDVJAFBRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620740 |

Source

|

| Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944900-52-1 |

Source

|

| Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)